3-Ethyl-N-hydroxy-2-benzofurancarboximidamide
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Overview
Description
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide is a chemical compound with the molecular formula C11H12N2O2.
Preparation Methods
One common synthetic route involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method is advantageous due to its high yield and fewer side reactions.
Chemical Reactions Analysis
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzofuran ring can undergo substitution reactions, where different substituents replace the existing groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofuran derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can be compared with other benzofuran derivatives. Similar compounds include:
2-Benzofurancarboximidamide: Lacks the ethyl and hydroxy groups, which may affect its biological activity.
3-Methyl-N-hydroxy-2-benzofurancarboximidamide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
84748-01-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-8-5-3-4-6-9(8)15-10(7)11(12)13-14/h3-6,14H,2H2,1H3,(H2,12,13) |
InChI Key |
QZCFVHVWQOHXHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(OC2=CC=CC=C21)/C(=N\O)/N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
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